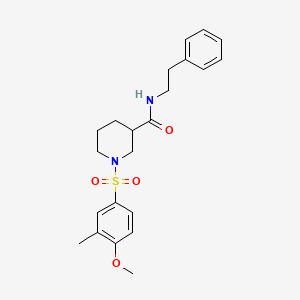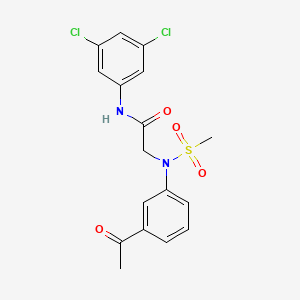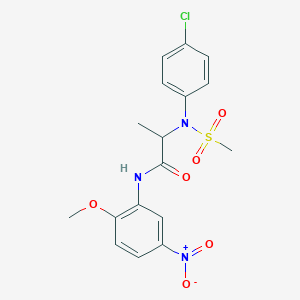![molecular formula C26H22Cl2N6O2 B4178304 N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B4178304.png)
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide
Overview
Description
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of piperazine, triazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the triazole ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Coupling reactions: The final steps involve coupling the piperazine and triazole intermediates with benzoyl and chlorophenyl groups using standard amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The piperazine and triazole moieties are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both piperazine and triazole rings, which confer distinct chemical and biological properties. Its ability to form coordination polymers and its potential pharmaceutical applications set it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-2-chloro-5-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22Cl2N6O2/c27-22-8-7-20(34-16-29-30-17-34)15-21(22)25(35)31-19-6-9-24(23(28)14-19)32-10-12-33(13-11-32)26(36)18-4-2-1-3-5-18/h1-9,14-17H,10-13H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDYVTWSSDMUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl)Cl)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4178226.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178239.png)
![N-[4-[(2-nitrophenyl)carbamoyl]phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4178254.png)

![2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole](/img/structure/B4178263.png)
![Ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-phenyl-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-diene-2-carboxylate](/img/structure/B4178274.png)
![ethyl 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4178280.png)

![1-(heptan-2-yl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B4178296.png)
![4-methoxy-N-[1-(4-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B4178302.png)
![2-[(4-bromobenzyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4178311.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B4178320.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4178325.png)

